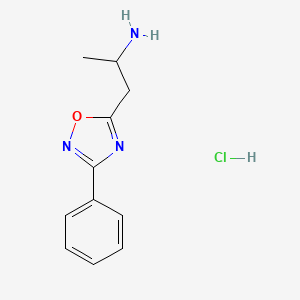
1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine;hydrochloride, also known as PPOH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PPOH is a derivative of oxadiazole and is known for its unique chemical properties that make it an ideal candidate for different research applications.
作用機序
Target of Action
The compound “1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine;hydrochloride” is a derivative of 1,2,4-oxadiazole . Oxadiazoles are known to have a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . They act as hydrogen bond acceptors due to the electronegativities of nitrogen and oxygen in their structure
Mode of Action
It is known that these compounds interact with their targets through hydrogen bonding . The nitrogen atom in the oxadiazole ring is a stronger hydrogen bond acceptor than oxygen , which may influence the interaction with its targets.
Biochemical Pathways
Given the broad spectrum of biological activities of 1,2,4-oxadiazole derivatives , it can be inferred that multiple biochemical pathways could be affected.
Pharmacokinetics
In silico adme prediction has been used for similar compounds .
Result of Action
1,2,4-oxadiazole derivatives have been shown to exhibit anti-bacterial, anti-viral, and anti-leishmanial activities .
Action Environment
The synthesis of 1,2,4-oxadiazole derivatives has been achieved under various conditions , suggesting that the compound’s action could potentially be influenced by environmental factors.
実験室実験の利点と制限
1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine;hydrochloride has several advantages and limitations for lab experiments. One of the advantages is its unique chemical properties that make it an ideal candidate for different research applications. This compound is relatively easy to synthesize and purify, and its effects can be easily measured using different techniques such as electrophysiology, imaging, and behavioral assays. However, one of the limitations of this compound is its selectivity towards the H3 histamine receptor, which may limit its applications in some research fields.
将来の方向性
1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine;hydrochloride has several potential future directions in different research fields. In medicinal chemistry, this compound can be used as a starting point for the development of new anticonvulsant, analgesic, and anti-inflammatory drugs. In pharmacology, this compound can be used as a tool compound to study the role of histamine receptors in different physiological and pathological processes. In neuroscience, this compound can be used to study the modulation of neurotransmitter release and synaptic plasticity. Overall, this compound has significant potential for future research in different fields, and its unique chemical properties make it an ideal candidate for various applications.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in different fields. The synthesis method of this compound involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with 2-amino-1-propanol in the presence of a suitable solvent and reagents. This compound has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and neuroscience. This compound has several advantages and limitations for lab experiments, and its potential future directions are significant in different research fields.
合成法
The synthesis of 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine;hydrochloride involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with 2-amino-1-propanol in the presence of a suitable solvent and reagents. The reaction is carried out under controlled conditions, and the product is purified using different techniques such as column chromatography, recrystallization, and others. The yield of this compound depends on various factors such as the purity of the starting materials, reaction conditions, and purification methods.
科学的研究の応用
1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine;hydrochloride has been extensively studied for its potential applications in different fields such as medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, this compound has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. In pharmacology, this compound has been used as a tool compound to study the role of histamine receptors in various physiological and pathological processes. In neuroscience, this compound has been shown to modulate the release of neurotransmitters and influence synaptic plasticity.
特性
IUPAC Name |
1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c1-8(12)7-10-13-11(14-15-10)9-5-3-2-4-6-9;/h2-6,8H,7,12H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEAUADZLQQRBOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC(=NO1)C2=CC=CC=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-methyl 3-(2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylate](/img/structure/B2396491.png)
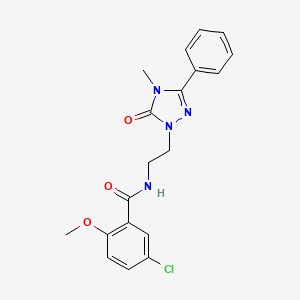
![benzyl 2-(1,7,8-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2396493.png)
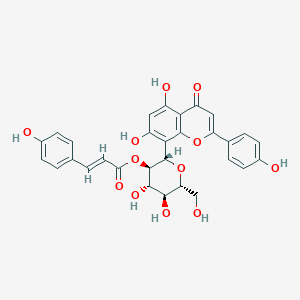



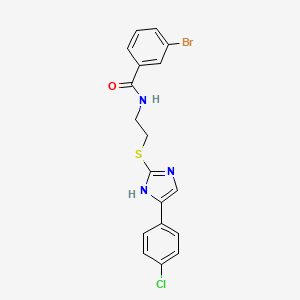
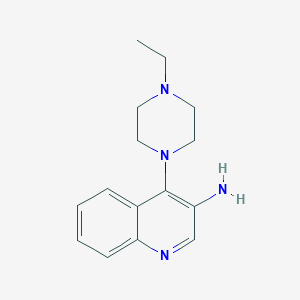
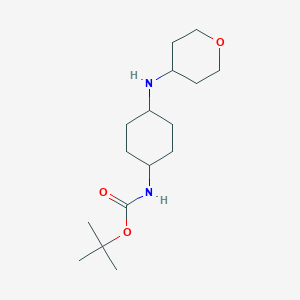
![9-[(4-chloro-6-methylpyrimidin-2-yl)methyl]-9H-purin-6-amine](/img/structure/B2396510.png)
![1-[2-(4-Tert-butyl-1,3-thiazol-2-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2396511.png)